KL044

Description

Structure

3D Structure

Properties

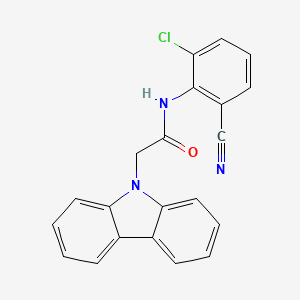

Molecular Formula |

C21H14ClN3O |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

2-carbazol-9-yl-N-(2-chloro-6-cyanophenyl)acetamide |

InChI |

InChI=1S/C21H14ClN3O/c22-17-9-5-6-14(12-23)21(17)24-20(26)13-25-18-10-3-1-7-15(18)16-8-2-4-11-19(16)25/h1-11H,13H2,(H,24,26) |

InChI Key |

ZDAKKNHUWVTCRS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4Cl)C#N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KL044; KL 044; KL-044. |

Origin of Product |

United States |

Foundational & Exploratory

The Small Molecule KL044: A Potent Stabilizer of Cryptochrome for Circadian Clock Modulation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The circadian clock is an endogenous, self-sustained oscillator that orchestrates a wide range of physiological and behavioral processes in mammals. Disruptions in this internal timekeeping mechanism are increasingly linked to a variety of pathologies, including metabolic syndromes, sleep disorders, and cancer. At the core of the molecular clockwork is a transcriptional-translational feedback loop involving the cryptochrome (CRY) proteins, which act as key negative regulators. The targeted modulation of CRY stability presents a promising therapeutic strategy for resetting and controlling circadian rhythms. This technical guide provides an in-depth overview of KL044, a potent small-molecule stabilizer of CRY. We will delve into its mechanism of action, present quantitative data on its effects, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.

Introduction

The mammalian circadian clock is driven by a complex interplay of clock genes and their protein products. The core loop involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the transcriptional activity of the CLOCK-BMAL1 complex, thus creating a negative feedback loop with a periodicity of approximately 24 hours.

The stability of the CRY proteins is a critical determinant of the clock's period length. The degradation of CRY is primarily mediated by the F-box protein FBXL3, which is a component of an E3 ubiquitin ligase complex.[1][2] By targeting CRY for ubiquitination and subsequent proteasomal degradation, FBXL3 facilitates the reactivation of CLOCK-BMAL1 and the start of a new cycle.

Small molecules that can modulate the stability of CRY proteins are valuable tools for both studying the intricacies of the circadian clock and for developing novel chronotherapeutics. This compound has emerged as a highly potent and specific stabilizer of CRY proteins.[3][4] This guide will provide a comprehensive technical overview of this compound for researchers and drug development professionals.

Mechanism of Action of this compound

This compound is a derivative of the carbazole compound KL001, which was initially identified as a CRY stabilizer.[4] Through extensive structure-activity relationship (SAR) studies, this compound was developed and shown to have approximately tenfold higher potency than its predecessor.[3][4]

The primary mechanism of action of this compound is its direct binding to CRY1 and CRY2. This interaction physically shields CRY from the FBXL3-mediated ubiquitination and degradation pathway. The enhanced stability of CRY leads to its prolonged accumulation in the nucleus, resulting in a sustained repression of the CLOCK-BMAL1 transcriptional complex. This extended inhibition of the positive arm of the feedback loop ultimately leads to a lengthening of the circadian period.[5][6]

Molecular modeling and 3D-QSAR analysis have revealed key interactions between this compound and the CRY protein. These include hydrogen bonding with serine 394 and histidine 357, as well as stronger CH-π interactions with tryptophan 290, which contribute to its enhanced binding affinity compared to KL001.[3][4]

Quantitative Data on the Effects of this compound

The biological activity of this compound has been quantified in various in vitro assays, primarily using cell lines engineered to report circadian rhythms through luciferase expression. The most commonly used are U2OS and HEK293 cells expressing Bmal1-dLuc (destabilized luciferase) or Per2-dLuc reporters.

Table 1: Dose-Dependent Effect of this compound on Circadian Period Length in Per2-dLuc U2OS Cells

| This compound Concentration (µM) | Period Length (hours) | Change in Period Length (hours) |

| 0 (Control) | 24.1 | 0 |

| 1 | 25.5 | +1.4 |

| 3 | 27.8 | +3.7 |

| 10 | 30.2 | +6.1 |

Data extracted from graphical representations in cited literature. Actual values may have slight variations.

Table 2: Dose-Dependent Repression of Per2-dLuc Activity by this compound

| This compound Concentration (µM) | Per2-dLuc Activity (% of Control) |

| 0 | 100 |

| 0.1 | 85 |

| 1 | 55 |

| 10 | 25 |

Data extracted from graphical representations in cited literature. Actual values may have slight variations.

Table 3: Dose-Dependent Stabilization of CRY1-LUC Protein

| This compound Concentration (µM) | CRY1-LUC Protein Level (% of Control at 8 hours) |

| 0 | 40 |

| 0.1 | 60 |

| 1 | 85 |

| 10 | 95 |

Data extracted from graphical representations in cited literature. Actual values may have slight variations.

This compound exhibits a pEC50 value of 7.32 in reporter assays, highlighting its high potency in modulating the circadian clock.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Maintenance

-

Cell Line: Human U2OS (osteosarcoma) or HEK293 (human embryonic kidney) cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Bmal1-dLuc and Per2-dLuc Reporter Assays

These assays are used to measure the period of the circadian clock and the transcriptional activity of a key clock gene, respectively.

-

Reporter Constructs: Lentiviral vectors containing the Bmal1 or Per2 promoter driving the expression of a destabilized form of firefly luciferase (dLuc) are used to generate stable reporter cell lines.

-

Assay Procedure:

-

Seed the reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

-

Synchronize the cells by treating them with 100 nM dexamethasone for 1 hour.

-

Replace the synchronization medium with recording medium (DMEM without phenol red, supplemented with 10% FBS, antibiotics, and 0.1 mM luciferin).

-

Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

-

Place the plate in a luminometer equipped with a heated and CO2-controlled chamber.

-

Record bioluminescence at regular intervals (e.g., every 30 minutes) for at least 3-5 days.

-

-

Data Analysis:

-

The raw bioluminescence data is typically detrended to remove baseline trends.

-

The period, phase, and amplitude of the oscillations are calculated using specialized software (e.g., ChronoStar, Lumicycle analysis software).

-

Dose-response curves are generated by plotting the change in period length or the average luminescence against the concentration of this compound.

-

CRY1-LUC Degradation Assay

This assay directly measures the effect of this compound on the stability of the CRY1 protein.

-

Construct: A fusion protein of CRY1 and firefly luciferase (CRY1-LUC) is expressed in cells. The degradation of CRY1 can be monitored by the decrease in luciferase activity.

-

Assay Procedure:

-

Transfect HEK293 cells with a plasmid expressing the CRY1-LUC fusion protein.

-

24 hours post-transfection, treat the cells with 100 µg/mL cycloheximide to inhibit new protein synthesis.

-

Simultaneously, treat the cells with different concentrations of this compound or a vehicle control.

-

At various time points (e.g., 0, 2, 4, 6, 8 hours), lyse the cells and measure the luciferase activity using a standard luciferase assay system.

-

-

Data Analysis:

-

The luciferase activity at each time point is normalized to the activity at time zero.

-

The rate of degradation is determined by plotting the normalized luciferase activity against time. The effect of this compound is quantified by comparing the degradation curves in the presence and absence of the compound.

-

Visualizations

Signaling Pathway of the Mammalian Circadian Clock and the Action of this compound

Caption: The core circadian clock feedback loop and the inhibitory action of this compound on CRY degradation.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of small-molecule modulators of the circadian clock. Its high potency and specific mechanism of action make it an invaluable research tool for dissecting the molecular gears of our internal timekeeping system. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies.

Future research will likely focus on the in vivo efficacy and pharmacokinetic properties of this compound and its analogs. Translating the in vitro effects of CRY stabilization to animal models of circadian disruption-related diseases will be a critical next step. Furthermore, the potential therapeutic applications of this compound in areas such as metabolic disorders, sleep medicine, and even oncology, where the circadian clock is increasingly recognized as a key player, warrant further investigation. The continued exploration of compounds like this compound holds great promise for the development of novel chronotherapies that can restore and maintain circadian health.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Monitoring Cell-autonomous Circadian Clock Rhythms of Gene Expression Using Luciferase Bioluminescence Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of firefly luciferase activity assays to monitor circadian molecular rhythms in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oncogenic and Circadian Effects of Small Molecules Directly and Indirectly Targeting the Core Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

The Role of KL044 in Circadian Rhythm Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the small molecule KL044 and its function as a modulator of the mammalian circadian clock. We will explore its mechanism of action, present quantitative data from key experiments, detail relevant experimental protocols, and visualize the associated signaling pathways.

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates 24-hour rhythms in a vast array of physiological and behavioral processes.[1][2] In mammals, the master clock resides in the suprachiasmatic nucleus (SCN) of the hypothalamus, which synchronizes peripheral clocks located in virtually all other cells and tissues.[3][4][5] This intricate system is driven by a series of interconnected transcription-translation feedback loops (TTFLs).[2][4][5][6] A core component of this machinery involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes.[2][4][6] The resulting PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the activity of CLOCK-BMAL1, thus repressing their own transcription and completing the negative feedback loop.[4][6][7]

The stability and turnover of these core clock proteins are critical for determining the period, or length, of the circadian cycle. The F-box protein FBXL3, a component of an SCF E3 ubiquitin ligase complex, specifically targets CRY proteins for ubiquitination and subsequent proteasomal degradation.[8][9][10][11] Small molecules that can modulate the stability of these core components are invaluable tools for both basic research and therapeutic development. This compound has emerged as a potent chemical probe that acts by directly stabilizing CRY proteins.[12][13][14]

Mechanism of Action: Stabilization of Cryptochrome

This compound is a derivative of the carbazole compound KL001, which was first identified as a CRY stabilizer.[15] this compound exhibits approximately tenfold higher potency than its predecessor.[12][13][15] Its primary mechanism of action is to bind directly to CRY1 and CRY2, preventing their degradation and thereby enhancing their repressive function within the circadian feedback loop.[12][13]

Molecular Interactions: this compound binds within the flavin adenine dinucleotide (FAD) binding pocket of the CRY protein.[7][11][16][17] This binding is stabilized by specific molecular interactions:

-

Hydrogen Bonding: Key interactions occur with residues Ser394 and His357.[12]

-

CH–π Interactions: The molecule forms strong CH–π interactions with Trp290.[12]

-

Hydrophobic Interactions: The carbazole and disubstituted benzene moieties of this compound fit well within the hydrophobic regions of the binding pocket.[12]

By occupying this pocket, this compound sterically hinders the interaction between CRY and its E3 ligase, FBXL3.[11][17] This inhibition of ubiquitination leads to a significant increase in the half-life of CRY proteins. The elevated levels of CRY result in a more sustained repression of the CLOCK-BMAL1 complex, leading to a lengthening of the circadian period.[12][13]

Signaling Pathway and Point of Intervention

The core molecular clock mechanism is a negative feedback loop. This compound intervenes by stabilizing a key component of the negative arm of this loop, CRY, thereby strengthening its repressive effect and slowing the overall pace of the clock.

References

- 1. mdpi.com [mdpi.com]

- 2. Adjusting the Molecular Clock: The Importance of Circadian Rhythms in the Development of Glioblastomas and Its Intervention as a Therapeutic Strategy [mdpi.com]

- 3. The Development of Circadian Rhythms: From Animals To Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Mechanism of the Mammalian Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. Dual roles of FBXL3 in the mammalian circadian feedback loops are important for period determination and robustness of the clock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Circadian mutant Overtime reveals F-box protein FBXL3 regulation of Cryptochrome and Period gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SCF(FBXL3) ubiquitin ligase targets cryptochromes at their cofactor pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. atlasofscience.org [atlasofscience.org]

- 16. Structural differences in the FAD-binding pockets and lid loops of mammalian CRY1 and CRY2 for isoform-selective regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SCFFbxl3 Ubiquitin Ligase Targets Cryptochromes at Their Cofactor Pocket - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Effects of KL044 on the PER2 Protein

For Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

The integrity of the circadian clock is fundamental to numerous physiological processes, with the PERIOD (PER2) and CRYPTOCHROME (CRY1/2) proteins forming the cornerstone of its core negative feedback loop. Dysregulation of this clock is implicated in a host of pathologies, making its components attractive targets for therapeutic intervention. This technical document provides an in-depth analysis of KL044, a potent small-molecule modulator of the circadian clock. We detail its mechanism of action, which primarily involves the stabilization of CRY proteins, and the subsequent indirect but significant effects on PER2 protein function and regulation. This guide synthesizes available data, outlines key experimental protocols for studying such interactions, and provides visual diagrams of the associated molecular pathways and workflows.

Introduction to the Core Circadian Clock and this compound

The mammalian circadian clock is an intricate molecular timekeeping mechanism that governs ~24-hour rhythms in physiology and behavior. The core of this clock is a transcriptional-translational feedback loop. The heterodimeric transcription factor CLOCK-BMAL1 drives the expression of numerous clock-controlled genes, including the Period (Per1/2) and Cryptochrome (Cry1/2) genes.[1] The resulting PER and CRY proteins heterodimerize in the cytoplasm and translocate back into the nucleus.[2][3] Within the nucleus, the PER/CRY complex directly interacts with and inhibits the transcriptional activity of CLOCK-BMAL1, thereby repressing its own expression and closing the negative feedback loop.[1][4]

The stability and turnover of PER and CRY proteins are critical, tightly regulated processes that determine the clock's period length. Degradation is primarily mediated by the ubiquitin-proteasome system, with specific E3 ubiquitin ligases targeting individual clock components.[5] The F-box protein FBXL3, as part of an SCF E3 ligase complex, targets CRY proteins for ubiquitination and subsequent degradation.[6][7]

This compound is a synthetic small molecule, developed as a derivative of the carbazole compound KL001, that functions as a potent modulator of the circadian clock.[8][9] It exhibits approximately tenfold higher potency than its parent compound in lengthening the circadian period.[8][9] This document elucidates that the primary mechanism of this compound is the stabilization of CRY proteins, which in turn allosterically modulates the function and stability of the PER2 protein.

Mechanism of Action: Indirect Regulation of PER2 via CRY Stabilization

Current evidence indicates that this compound does not directly bind to PER2. Instead, its effects on PER2 are a downstream consequence of its primary interaction with CRY proteins.

Direct Targeting and Stabilization of CRY Proteins

This compound acts as a potent stabilizer of both CRY1 and CRY2.[8] The degradation of CRY proteins is a key regulatory step in the circadian cycle, mediated by the SCF-FBXL3 E3 ubiquitin ligase complex which marks CRY for proteasomal degradation.[6][8] this compound and its parent compound KL001 are understood to function by interfering with the interaction between CRY and FBXL3.[10] By inhibiting this interaction, this compound prevents the ubiquitination of CRY, leading to its accumulation and a longer half-life.

Consequential Effects on PER2

The stabilization of CRY has profound effects on PER2 due to their tight physical and functional association:

-

Enhanced PER/CRY Complex Formation: Increased levels of CRY protein promote the formation of the PER/CRY heterodimeric complex. This complex is the primary functional unit for transcriptional repression.[2]

-

Increased Transcriptional Repression: A higher abundance of the repressive PER/CRY complex leads to more potent and sustained inhibition of CLOCK-BMAL1 activity. This is observed experimentally as a strong suppression of Per2 promoter-driven luciferase reporter activity in the presence of this compound.[8]

-

Stabilization of PER2 within the Complex: Association with CRY proteins is known to protect PER proteins from their own ubiquitin-mediated degradation.[5] While PER2 is primarily targeted for degradation by the SCF-β-TrCP E3 ligase complex following its phosphorylation by Casein Kinase 1 (CK1), its incorporation into the complex with a stabilized CRY protein likely shields it from this process, thus indirectly increasing PER2 stability.

The logical flow of this compound's mechanism is visualized in the diagrams below.

Quantitative Data Summary

Specific dose-response values for this compound are not extensively published. However, its activity has been consistently characterized as being significantly more potent than its well-studied predecessor, KL001.

| Compound | Target | Assay Type | Effect | Potency/Concentration | Reference |

| This compound | CRY1/2 | Per2-dLuc Reporter | Suppression of Per2 expression | Stronger than KL001 | [8] |

| This compound | CRY1/2 | Bmal1-dLuc Reporter | Period Lengthening | ~10-fold more potent than KL001 | [8][9] |

| This compound | CRY1-LUC | CRY1 Degradation Assay | Stabilization of CRY1 protein | Potent stabilization observed | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of compounds like this compound on circadian clock proteins.

Circadian Period and Amplitude Analysis via Luciferase Reporter Assay

This assay is the gold standard for measuring the properties of the circadian clock in cultured cells in real-time.

Protocol Steps:

-

Cell Culture: Plate U2OS cells stably expressing a circadian reporter construct (e.g., Per2-dLuc) in 35mm dishes. Culture at 37°C and 5% CO₂ until confluent.

-

Synchronization: Replace the culture medium with medium containing a synchronizing agent, typically 100 nM dexamethasone, and incubate for 2 hours.

-

Treatment and Recording: After synchronization, wash the cells twice with PBS and replace the medium with air-buffered recording medium (DMEM, 10 mM HEPES, 3.5 g/L glucose, 0.1 mM luciferin) containing the desired concentration of this compound or vehicle control (DMSO).

-

Data Acquisition: Immediately place the sealed dishes into a luminometer (e.g., LumiCycle) set to 37°C and record bioluminescence counts at 10-minute intervals for 5-7 days.

-

Analysis: Detrend the raw data by subtracting a 24-hour running average. Analyze the resulting data using software to fit the rhythm to a sine wave, from which the period, amplitude, and phase can be determined.[11][12]

Protein Stability Assessment via Cycloheximide (CHX) Chase Assay

This assay measures the half-life of a target protein by inhibiting new protein synthesis and observing the rate of the existing protein's degradation.

Protocol Steps:

-

Cell Culture and Transfection: Seed HEK293T cells in 6-well plates. If necessary, transfect with plasmids encoding tagged versions of the proteins of interest (e.g., HA-PER2, FLAG-CRY1).

-

Compound Pre-treatment: If assessing the effect of this compound, pre-treat the cells with the compound or vehicle for a specified time (e.g., 4-6 hours) to allow it to take effect.

-

Inhibition of Protein Synthesis: Add cycloheximide (CHX) to the culture medium at a final concentration of 50-100 µg/mL. This is time point zero (t=0).[1][13]

-

Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). Lyse the cells immediately in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Determine the protein concentration of each lysate, normalize the samples, and separate proteins via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies specific to the target protein (e.g., anti-HA or anti-PER2) and a loading control (e.g., anti-β-actin).

-

Quantification: Use densitometry to quantify the band intensity of the target protein at each time point, normalized to the loading control. Plot the remaining protein level versus time and calculate the half-life (t₁/₂).[5]

Protein-Protein Interaction Analysis via Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins physically associate within the cell, such as PER2 and CRY1.

Protocol Steps:

-

Cell Lysis: Harvest cells expressing the proteins of interest and lyse them in a non-denaturing IP lysis buffer (e.g., buffer containing 1% Triton X-100 and protease inhibitors). This preserves protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with Protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding of proteins to the beads. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody targeting one of the proteins of interest (the "bait," e.g., anti-CRY1) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.

-

Complex Capture: Add fresh Protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting, probing for the presence of the suspected interacting partner (the "prey," e.g., anti-PER2).[14][15] An input control (a small fraction of the initial lysate) should be run in parallel to confirm the presence of both proteins in the starting material.

Conclusion

This compound is a powerful chemical probe for manipulating the mammalian circadian clock. Its primary mechanism of action is the stabilization of CRY proteins through the inhibition of their FBXL3-mediated degradation. The effects of this compound on the PER2 protein are significant but indirect, arising from the fundamental role of the PER/CRY complex as the core repressive unit of the clock. By stabilizing CRY, this compound enhances the formation and repressive function of the PER/CRY complex, leading to a potent suppression of Per2 transcription and a lengthening of the circadian period. This molecule serves as an invaluable tool for researchers dissecting the post-translational regulation of the circadian clock and for professionals exploring therapeutic strategies for clock-related disorders.

References

- 1. Protein stability analysis by cycloheximide chase assay [bio-protocol.org]

- 2. Luciferase reporter assays [bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. med.emory.edu [med.emory.edu]

- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]

- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]

- 7. youtube.com [youtube.com]

- 8. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 9. impact.ornl.gov [impact.ornl.gov]

- 10. embopress.org [embopress.org]

- 11. Monitoring cell-autonomous circadian clock rhythms of gene expression using luciferase bioluminescence reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery of KL044: A Potent Modulator of the Circadian Clock

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL044 is a small molecule that has emerged as a potent and valuable tool for studying the intricacies of the mammalian circadian clock.[1][2] It was discovered through a systematic chemical optimization of a previously identified cryptochrome (CRY) stabilizer, KL001.[1][3] This technical guide provides a comprehensive overview of the discovery of this compound, detailing the experimental methodologies, quantitative data, and the underlying signaling pathways.

Core Discovery and Mechanism of Action

This compound, with the chemical name 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide, was identified from an extensive structure-activity relationship (SAR) study of derivatives of KL001.[1][3] The parent compound, KL001, was known to stabilize the core clock proteins CRY1 and CRY2, thereby lengthening the circadian period.[1] The research, published in ChemMedChem in 2015, aimed to enhance the potency of KL001.

The mechanism of action of this compound, like its predecessor, involves the direct binding to and stabilization of CRY proteins.[1] CRY proteins are essential negative regulators in the core transcriptional-translational feedback loop of the circadian clock. By preventing the ubiquitin-dependent degradation of CRY, this compound effectively increases the intracellular concentration of these repressor proteins.[1] This leads to a prolonged suppression of the CLOCK:BMAL1 transcriptional activator complex, resulting in a lengthening of the circadian period.[1]

Data Presentation

The following tables summarize the key quantitative data from the discovery and characterization of this compound and its analogs.

Table 1: Structure-Activity Relationship of Key KL001 Derivatives

| Compound | Structure | pEC50 | Period Change (h) at 10 µM |

| KL001 | N/A | 6.3 | ~2.5 |

| This compound | 2-(9H-carbazol-9-yl)-N-(2-chloro-6-cyanophenyl)acetamide | 7.32 | ~4.0 |

| Analog A | [Structure Description] | [Value] | [Value] |

| Analog B | [Structure Description] | [Value] | [Value] |

| Analog C | [Structure Description] | [Value] | [Value] |

Data extracted from Lee et al., ChemMedChem, 2015.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | Result |

| Bmal1-dLuc Circadian Rhythm Assay | U2OS | Period Lengthening | Dose-dependent period lengthening |

| Per2-dLuc Circadian Rhythm Assay | U2OS | Period Lengthening & Amplitude Reduction | Dose-dependent period lengthening and amplitude reduction |

| CRY1-LUC Stabilization Assay | HEK293 | CRY1 Protein Half-life | Significant increase in CRY1 half-life |

Data synthesized from Lee et al., ChemMedChem, 2015.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was achieved through a straightforward chemical reaction. A solution of 2-amino-3-chlorobenzonitrile in dimethylformamide (DMF) was treated with chloroacetyl chloride and triethylamine (TEA). The resulting intermediate, 2-chloro-N-(2-chloro-6-cyanophenyl)acetamide, was then reacted with carbazole in the presence of sodium hydride (NaH) in DMF to yield the final product, this compound.[1]

Cell-Based Circadian Rhythm Assays (Bmal1-dLuc and Per2-dLuc)

-

Cell Lines and Culture: Human osteosarcoma (U2OS) cells stably expressing either a Bmal1 promoter-driven destabilized luciferase (Bmal1-dLuc) or a Per2 promoter-driven destabilized luciferase (Per2-dLuc) were used. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Assay Procedure:

-

Cells were seeded in 96-well white, clear-bottom plates.

-

Upon reaching confluency, the cells were synchronized by a 2-hour treatment with dexamethasone (100 nM).

-

After synchronization, the medium was replaced with a recording medium containing luciferin and the test compounds (this compound or other derivatives) at various concentrations.

-

Bioluminescence was measured continuously in a plate luminometer at 37°C.

-

The period and amplitude of the circadian rhythm were analyzed using specialized software.

-

CRY1-LUC Degradation Assay

-

Cell Line and Constructs: Human embryonic kidney (HEK293) cells were transiently co-transfected with a plasmid expressing a CRY1-luciferase fusion protein (CRY1-LUC) and a control plasmid.

-

Assay Procedure:

-

24 hours post-transfection, cells were treated with cycloheximide (CHX) to inhibit new protein synthesis.

-

Immediately after CHX addition, the test compound (this compound) or vehicle (DMSO) was added.

-

Luminescence was measured at regular intervals over several hours.

-

The rate of decay of the luminescence signal, corresponding to the degradation of the CRY1-LUC protein, was calculated to determine the protein's half-life.

-

Mandatory Visualizations

Signaling Pathway of the Mammalian Circadian Clock

Caption: The core feedback loop of the mammalian circadian clock and the point of intervention by this compound.

Experimental Workflow for this compound Discovery

Caption: A simplified workflow illustrating the key stages in the discovery of this compound.

Logical Relationship of this compound's Mechanism of Action

References

The Impact of KL044 on the Molecular Clockwork: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KL044, a potent small-molecule modulator of the circadian clock. It details the compound's mechanism of action, its quantitative effects on core clock components, and the experimental protocols used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in the fields of chronobiology, pharmacology, and drug development.

Core Mechanism of Action: Stabilization of Cryptochrome (CRY)

This compound is a synthetic carbazole derivative that functions as a stabilizer of the core clock protein Cryptochrome (CRY).[1] Within the intricate transcription-translation feedback loop of the mammalian circadian clock, CRY proteins are key negative regulators. They heterodimerize with Period (PER) proteins and translocate to the nucleus to inhibit the transcriptional activity of the CLOCK/BMAL1 heterodimer, the primary positive regulators of the clock.

The stability of CRY proteins is a critical determinant of circadian period length. This compound exerts its effects by binding directly to CRY, thereby preventing its ubiquitin-dependent degradation.[1] This stabilization of CRY enhances its repressive function, leading to a prolongation of the circadian period.

Quantitative Effects of this compound on the Molecular Clock

The following tables summarize the quantitative data on the effects of this compound on key components of the molecular clock, as determined by various in vitro assays.

| Concentration (µM) | Period Lengthening in Bmal1-dLuc U2OS cells (hours) |

| 0.1 | ~1.5 |

| 0.3 | ~3.0 |

| 1.0 | ~5.0 |

| 3.0 | ~6.5 |

| Concentration (µM) | Inhibition of Per2-dLuc Expression (%) |

| 0.1 | ~20 |

| 0.3 | ~40 |

| 1.0 | ~70 |

| 3.0 | ~85 |

| Parameter | Value |

| pEC₅₀ for CRY1 Stabilization | 7.32 |

Signaling Pathways and Experimental Workflows

The Core Molecular Clockwork and the Impact of this compound

The following diagram illustrates the core transcription-translation feedback loop of the mammalian circadian clock and the point of intervention for this compound.

Caption: The core molecular clock and this compound's point of intervention.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the typical experimental workflow used to characterize the effects of this compound on the circadian clock.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

Cell-Based Circadian Rhythm Assay

Objective: To determine the effect of this compound on the period, amplitude, and phase of the cellular circadian clock.

Materials:

-

U2OS or NIH3T3 cells stably expressing a luciferase reporter construct (e.g., Bmal1-dLuc or Per2-dLuc).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Dexamethasone for synchronization.

-

This compound stock solution in DMSO.

-

35-mm cell culture dishes.

-

LumiCycle or similar real-time luminescence recording apparatus.

Procedure:

-

Cell Seeding: Plate the reporter cells in 35-mm dishes at a density that allows them to reach confluency at the time of recording.

-

Synchronization: Once confluent, synchronize the cells by treating them with 100 nM dexamethasone in DMEM for 2 hours.

-

Compound Treatment: After synchronization, replace the medium with fresh DMEM containing the desired concentration of this compound. A vehicle control (DMSO) must be included.

-

Luminescence Recording: Immediately place the dishes in the LumiCycle apparatus and record luminescence at 37°C for at least 5 days.

-

Data Analysis: Analyze the luminescence data using appropriate software to determine the period, amplitude, and phase of the circadian rhythm for each condition.

CRY1-LUC Stabilization Assay

Objective: To quantify the ability of this compound to stabilize the CRY1 protein.

Materials:

-

HEK293 cells.

-

Expression vectors for CRY1 fused to luciferase (CRY1-LUC) and a control luciferase vector.

-

Lipofectamine or other suitable transfection reagent.

-

Cycloheximide (CHX) to inhibit protein synthesis.

-

This compound stock solution in DMSO.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect HEK293 cells with the CRY1-LUC expression vector and the control luciferase vector.

-

Compound Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified period (e.g., 4 hours).

-

Inhibition of Protein Synthesis: Add cycloheximide (e.g., 100 µg/mL) to the medium to block new protein synthesis.

-

Time-Course Analysis: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the CRY1-LUC activity to the control luciferase activity at each time point. Plot the normalized luciferase activity over time to determine the degradation rate of CRY1-LUC in the presence and absence of this compound. The half-life of CRY1-LUC can then be calculated to quantify the stabilization effect.

Conclusion

This compound is a powerful chemical probe for dissecting the molecular mechanisms of the circadian clock. Its specific action as a CRY stabilizer provides a valuable tool for modulating circadian period and studying the downstream consequences of enhanced negative feedback within the clockwork. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of circadian biology and its implications for health and disease.

References

Foundational Research on KL044: A Technical Guide to its Role in Circadian Biology

This technical guide provides an in-depth overview of the foundational research on KL044, a potent small-molecule modulator of the circadian clock. It is intended for researchers, scientists, and drug development professionals working in the fields of chronobiology, pharmacology, and related disciplines. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Stabilization of Cryptochrome

This compound is a derivative of the carbazole compound KL001 and functions as a stabilizer of the core circadian clock proteins, Cryptochromes (CRY1 and CRY2).[1] The central mechanism of the mammalian circadian clock is a transcriptional-translational feedback loop (TTFL).[2] In this system, the heterodimeric transcription factor CLOCK-BMAL1 drives the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the transcriptional activity of CLOCK-BMAL1, thereby repressing their own expression.[2] This negative feedback loop generates a rhythm of approximately 24 hours.[3]

The stability of the CRY proteins is a critical determinant of the period length of the circadian clock.[1] this compound enhances the repressive function of CRY by protecting it from ubiquitin-dependent degradation.[4] It achieves this by binding to the flavin adenine dinucleotide (FAD)-binding pocket of CRY.[5] This interaction is strengthened by hydrogen bonds with Ser394 and His357, and CH-π interactions with Trp290, making this compound a more potent binder than its predecessor, KL001.[1] By stabilizing CRY, this compound effectively lengthens the circadian period and represses the activity of PER2.[1][4]

Quantitative Data Presentation

The following table summarizes the key quantitative data regarding the activity of this compound, primarily in comparison to its parent compound, KL001.

| Parameter | This compound | KL001 | Cell Line/System | Citation |

| Potency | ~10-fold higher | Baseline | Reporter Assays | [1][4] |

| Bmal1-dLuc Period Lengthening | Significant, dose-dependent | Less potent | U2OS | [4] |

| Per2-dLuc Repression | Strong, dose-dependent | Weaker repression | U2OS | [4] |

| CRY1-LUC Stabilization | Potent stabilization | Less potent | HEK293 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the circadian clock.

Luciferase Reporter Assay for Circadian Rhythm Monitoring

This assay is used to monitor the real-time dynamics of the circadian clock in cultured cells by measuring the rhythmic expression of a luciferase reporter gene driven by a clock gene promoter (e.g., Bmal1 or Per2).

Materials:

-

U2OS cells stably expressing a Bmal1-dLuc or Per2-dLuc reporter construct.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound stock solution (in DMSO).

-

D-Luciferin.

-

Luminometer capable of continuous live-cell recording.

Procedure:

-

Cell Plating: Plate the reporter cells in a 35-mm dish and grow to confluence.

-

Synchronization: Synchronize the cellular clocks by treating with a high concentration of dexamethasone (e.g., 100 nM) for 2 hours.

-

Compound Treatment: After synchronization, replace the medium with a recording medium containing 0.1 mM D-luciferin and the desired concentration of this compound or vehicle (DMSO).

-

Bioluminescence Recording: Immediately place the dish in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for several days at 37°C.

-

Data Analysis: Analyze the resulting time-series data to determine the period, amplitude, and phase of the circadian rhythm.

Cycloheximide Chase Assay for Protein Stability

This assay is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the rate of degradation of the existing protein pool.

Materials:

-

HEK293T cells.

-

Expression vectors for CRY1-LUC (or other CRY-fusion proteins) and a control protein (e.g., LUC).

-

Transfection reagent.

-

Cycloheximide (CHX) stock solution.

-

MG132 (proteasome inhibitor) stock solution (for control experiments).

-

Lysis buffer.

-

Antibodies against CRY and the control protein for Western blotting, or a luminometer for luciferase-based assays.

Procedure:

-

Transfection: Transfect HEK293T cells with the expression vectors for the CRY-fusion protein and the control protein.

-

Compound Treatment: 24 hours post-transfection, treat the cells with this compound or vehicle (DMSO) for a specified period (e.g., 8 hours).

-

Inhibition of Protein Synthesis: Add cycloheximide (e.g., 100 µg/mL) to the cell culture medium to block protein synthesis.

-

Time-Course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Protein Analysis: Lyse the cells and analyze the protein levels of the CRY-fusion protein and the control protein by Western blotting or by measuring luciferase activity.

-

Data Analysis: Quantify the protein levels at each time point, normalize to the 0-hour time point, and calculate the protein half-life.

Locomotor Activity Monitoring in Mice

This in vivo assay is used to assess the effect of a compound on the circadian behavior of an animal, typically by measuring its wheel-running activity.

Materials:

-

C57BL/6J mice.

-

Cages equipped with running wheels and activity monitoring systems (e.g., ClockLab).

-

Light-controlled and temperature-controlled environmental chambers.

-

This compound formulation for in vivo administration (e.g., in drinking water or food).

Procedure:

-

Acclimation and Entrainment: Individually house the mice in the running-wheel cages and entrain them to a 12-hour light:12-hour dark (LD) cycle for at least two weeks.

-

Baseline Free-Running Period: Transfer the mice to constant darkness (DD) to measure their endogenous, free-running circadian period.

-

Compound Administration: After establishing a stable free-running rhythm, administer this compound to the experimental group, while the control group receives the vehicle.

-

Activity Recording: Continuously record the wheel-running activity throughout the experiment.

-

Data Analysis: Analyze the activity data to determine the free-running period, activity levels, and phase shifts in response to the compound. Generate actograms to visualize the activity patterns.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The core circadian clock signaling pathway and the stabilizing effect of this compound on the PER-CRY complex.

Experimental Workflow Diagram

References

- 1. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Small Molecule Modulators of the Circadian Molecular Clock With Implications for Neuropsychiatric Diseases [frontiersin.org]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. asu.elsevierpure.com [asu.elsevierpure.com]

Unveiling the Cellular Targets of KL044: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KL044 is a potent small molecule modulator of the circadian clock, the intricate internal timing mechanism that governs a wide array of physiological processes. This technical guide provides an in-depth exploration of the cellular targets of this compound, focusing on its mechanism of action and the signaling pathways it influences. Through a comprehensive review of published literature, this document consolidates quantitative data, details key experimental methodologies, and visualizes complex biological interactions to serve as a valuable resource for researchers in chronobiology, pharmacology, and drug development.

Primary Cellular Target: Cryptochrome 1 (CRY1)

The principal cellular target of this compound is Cryptochrome 1 (CRY1) , a core component of the negative feedback loop in the mammalian circadian clock. This compound functions as a potent stabilizer of the CRY1 protein.[1][2][3] This stabilization enhances the repressive function of CRY1 on the CLOCK/BMAL1 transcriptional activator complex, thereby lengthening the period of the circadian rhythm.[1][3]

The direct interaction between this compound and CRY1 has been structurally elucidated. The co-crystal structure of mouse CRY1 in complex with this compound is available in the Protein Data Bank (PDB) under the accession code 6KX5 . This structural data provides atomic-level insight into the binding of this compound to the FAD-binding pocket of CRY1, a region also involved in the interaction with the E3 ubiquitin ligase FBXL3, which targets CRY1 for proteasomal degradation. By occupying this pocket, this compound sterically hinders the binding of FBXL3, thus preventing the ubiquitination and subsequent degradation of CRY1.

Quantitative Data on this compound-CRY1 Interaction

The potency of this compound as a CRY1 stabilizer has been quantified in cell-based assays.

| Parameter | Value | Description | Reference |

| pEC50 | 7.32 | The negative logarithm of the half-maximal effective concentration (EC50) for CRY1 stabilization. | [2][4] |

| Relative Potency | ~10-fold > KL001 | This compound demonstrates approximately tenfold higher potency in stabilizing CRY1 and lengthening the circadian period compared to its analog, KL001. | [1][3] |

Downstream Signaling Pathway: cAMP/PKA/CREB

Beyond its core effect on the circadian clock machinery, this compound, through its activation of CRY1, modulates other signaling pathways. A key identified downstream cascade is the cAMP/PKA/CREB pathway . This compound-mediated activation of CRY1 leads to the suppression of this pathway, which has significant implications for cellular processes such as melanogenesis.[5][6]

Activation of CRY1 by this compound inhibits the production of cyclic AMP (cAMP).[6] This reduction in intracellular cAMP levels leads to decreased activation of Protein Kinase A (PKA). Consequently, the phosphorylation of the cAMP response element-binding protein (CREB) is diminished.[6] Since CREB is a critical transcription factor for genes involved in melanogenesis, such as tyrosinase and MITF, its reduced activity results in the inhibition of melanin synthesis.[6]

Visualization of the this compound-CRY1-cAMP Signaling Pathway

Caption: Signaling pathway of this compound's effect on melanogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the targets and mechanism of action of this compound.

CRY1-Luciferase Degradation Assay

This assay is fundamental for quantifying the stabilizing effect of this compound on the CRY1 protein.

Objective: To measure the half-life of CRY1 protein in the presence or absence of this compound.

Materials:

-

HEK293 cells

-

Expression vector for CRY1 fused to luciferase (CRY1-LUC)

-

Expression vector for luciferase alone (LUC) as a control

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Cycloheximide (CHX) solution (protein synthesis inhibitor)

-

This compound solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK299 cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the CRY1-LUC or LUC control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing either this compound at the desired concentration or vehicle (DMSO) as a control. Incubate for the desired pre-treatment time (e.g., 6 hours).

-

Inhibition of Protein Synthesis: Add cycloheximide (CHX) to all wells to a final concentration of 20 µg/mL to block new protein synthesis. This marks time zero (t=0).

-

Luminescence Measurement: Immediately after adding CHX, and at subsequent time points (e.g., 0, 2, 4, 6, 8 hours), measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: For each time point, normalize the luciferase signal from the CRY1-LUC expressing cells to the signal from the LUC control cells to account for non-specific effects on luciferase. The half-life of CRY1-LUC is calculated by fitting the decay of the normalized luminescence signal over time to a one-phase exponential decay curve.

Per2-dLuc Circadian Rhythm Assay

This cell-based reporter assay is used to assess the effect of this compound on the period of the circadian clock.

Objective: To determine the change in the period length of the Per2 gene expression rhythm upon treatment with this compound.

Materials:

-

U2OS cells stably expressing a destabilized luciferase (dLuc) reporter driven by the Per2 promoter (Per2-dLuc).

-

Cell culture medium (DMEM) with 10% FBS.

-

Dexamethasone for synchronization.

-

This compound solution (in DMSO).

-

Luminometer with long-term live-cell recording capabilities.

Procedure:

-

Cell Seeding: Plate the Per2-dLuc U2OS cells in a 35-mm dish.

-

Synchronization: When cells reach confluency, synchronize the circadian rhythm by treating them with 100 nM dexamethasone for 2 hours.

-

Compound Treatment: After synchronization, replace the medium with recording medium containing either this compound at the desired concentration or vehicle (DMSO).

-

Bioluminescence Recording: Immediately place the dish in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10 minutes) for several days.

-

Data Analysis: The period of the circadian rhythm is determined by analyzing the rhythmic pattern of bioluminescence using software such as the LumiCycle Analysis program (Actimetrics). The period length in the this compound-treated cells is compared to the vehicle-treated control cells.

Cellular cAMP Measurement Assay

This assay quantifies the intracellular levels of cAMP to investigate the effect of this compound on the cAMP signaling pathway.

Objective: To measure the change in intracellular cAMP concentration in response to this compound treatment.

Materials:

-

B16F10 melanoma cells (or other relevant cell line).

-

Cell culture medium.

-

α-Melanocyte-stimulating hormone (α-MSH) or Forskolin (FSK) to stimulate cAMP production.

-

This compound solution (in DMSO).

-

cAMP enzyme immunoassay (EIA) kit.

-

Plate reader.

Procedure:

-

Cell Seeding and Treatment: Seed B16F10 cells in a multi-well plate. Pre-treat the cells with this compound or vehicle for a specified time (e.g., 2 hours).

-

Stimulation: Stimulate the cells with a cAMP-inducing agent such as α-MSH (e.g., for 20 minutes) or FSK (e.g., for 10 minutes) in the continued presence of this compound or vehicle.

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP EIA kit.

-

cAMP Quantification: Perform the cAMP enzyme immunoassay according to the manufacturer's protocol. This typically involves a competitive binding assay where the amount of cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a specific antibody.

-

Data Analysis: Measure the signal (e.g., absorbance) using a plate reader and calculate the concentration of cAMP in each sample based on a standard curve. Compare the cAMP levels in this compound-treated cells to the control cells.

Western Blot for Tyrosinase and MITF

This technique is used to determine the protein expression levels of key melanogenesis-related proteins.

Objective: To assess the effect of this compound on the expression of tyrosinase and MITF.

Materials:

-

B16F10 melanoma cells.

-

This compound solution (in DMSO).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against tyrosinase, MITF, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment and Lysis: Treat B16F10 cells with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against tyrosinase, MITF, and the loading control overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands (tyrosinase, MITF) to the intensity of the loading control band to determine the relative protein expression levels.

Experimental and Logical Workflows

Workflow for Primary Target Identification and Validation

Caption: Workflow for identifying and validating CRY1 as the target of this compound.

Conclusion

This compound is a well-characterized chemical probe that potently and selectively targets the core circadian clock protein, CRY1. Its mechanism of action involves the direct binding to and stabilization of CRY1, leading to a lengthening of the circadian period. Furthermore, this compound exerts effects on downstream signaling pathways, notably the suppression of the cAMP/PKA/CREB cascade, which has been demonstrated to inhibit melanogenesis. The availability of its co-crystal structure with CRY1, coupled with robust cell-based functional data, establishes this compound as a valuable tool for dissecting the roles of CRY1 in both circadian regulation and broader physiological processes. This guide provides a foundational resource for researchers aiming to utilize this compound in their studies and for those interested in the development of novel therapeutics targeting the circadian clock.

References

- 1. Development of Small-Molecule Cryptochrome Stabilizer Derivatives as Modulators of the Circadian Clock - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative measures of clock protein dynamics in the mouse suprachiasmatic nucleus extends the circadian time-keeping model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M54 selectively stabilizes the circadian clock component of CRY1 and enhances the period of circadian rhythm at cellular level - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KL044 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL044 is a potent and specific small-molecule stabilizer of the clock protein cryptochrome 1 (CRY1).[1][2][3] By binding to CRY1, this compound prevents its ubiquitin-dependent degradation, thereby enhancing its repressive activity on the CLOCK-BMAL1 transcriptional complex, a core component of the circadian clock machinery.[1][4] This modulation of the circadian rhythm and associated signaling pathways makes this compound a valuable tool for research in chronobiology, oncology, and metabolic diseases. This compound has been shown to be approximately tenfold more potent than its analog, KL001.[2][3][4]

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, including its mechanism of action, effects on signaling pathways, and methodologies for assessing its activity.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the stabilization of the CRY1 protein.[1][4] The core circadian clock in mammalian cells is driven by a transcriptional-translational feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins activates the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus to inhibit the activity of CLOCK-BMAL1, thus repressing their own transcription.[1] this compound enhances the stability of CRY1, leading to a prolonged repression of CLOCK-BMAL1 and a lengthening of the circadian period.[1][2][4]

Beyond its effects on the core clock, this compound has been demonstrated to suppress the cAMP/PKA/CREB signaling pathway.[3] By stabilizing CRY1, this compound can inhibit adenylyl cyclase activity, leading to reduced intracellular cAMP levels. This, in turn, attenuates the activity of Protein Kinase A (PKA) and the phosphorylation of the cAMP Response Element-Binding Protein (CREB), a key transcription factor involved in cell proliferation, survival, and differentiation.

Signaling Pathway of this compound Action

Caption: this compound stabilizes CRY1, leading to repression of the CLOCK-BMAL1 complex and inhibition of the cAMP/PKA/CREB pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive IC50 values across a wide range of cell lines are not yet publicly available. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Table 1: Potency of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| pEC50 | 7.32 | Not Specified | Circadian Period Extension & Per2 Repression | [5] |

| Effective Concentration | 0 - 3.7 µM | HEK293 | CRY1-LUC Stabilization | [5] |

Note: pEC50 is the negative logarithm of the EC50 value. An EC50 is the concentration of a drug that gives a half-maximal response.

Experimental Protocols

A. Reagent Preparation

-

This compound Stock Solution:

-

This compound is typically supplied as a solid.

-

Prepare a stock solution of 10 mM this compound in dimethyl sulfoxide (DMSO).

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light.

-

Avoid repeated freeze-thaw cycles.

-

-

Cell Culture Medium:

-

Prepare the appropriate complete growth medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics.

-

B. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay after this compound treatment.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

C. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the appropriate duration.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

D. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes cell cycle analysis by flow cytometry.

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting: Harvest cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours or overnight.

-

Washing: Centrifuge the fixed cells and wash twice with cold PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.

E. Western Blot Analysis for CRY1 and pCREB

This protocol is for detecting changes in protein levels and phosphorylation status.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CRY1, pCREB (Ser133), CREB, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software.

F. Circadian Rhythm Analysis (Luciferase Reporter Assay)

This protocol is for monitoring the effect of this compound on the circadian clock using a luciferase reporter construct (e.g., Per2-Luc).

Protocol:

-

Cell Transfection: Stably or transiently transfect cells (e.g., U2OS) with a Per2 promoter-driven luciferase reporter plasmid.

-

Synchronization: Synchronize the circadian rhythm of the cells by treating with a high concentration of serum (e.g., 50% horse serum) for 2 hours or with dexamethasone (100 nM) for 30 minutes.

-

Treatment: After synchronization, replace the medium with a recording medium containing this compound at the desired concentrations and the luciferase substrate (e.g., luciferin).

-

Luminescence Monitoring: Measure the bioluminescence signal at regular intervals (e.g., every 10-30 minutes) for several days using a luminometer.

-

Data Analysis: Analyze the luminescence data to determine the period, phase, and amplitude of the circadian rhythm. A lengthening of the period is expected with this compound treatment.

Conclusion

This compound is a valuable chemical probe for investigating the role of the circadian clock and CRY1 in various cellular processes. The protocols provided here offer a framework for studying the effects of this compound in cell culture. It is essential to optimize these protocols for each specific cell line and experimental setup to ensure reliable and reproducible results. Further research is needed to establish a comprehensive profile of this compound's activity across different cancer types and other disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cryptochrome 1 activation inhibits melanogenesis and melanosome transport through negative regulation of cAMP/PKA/CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KL044 in Circadian Rhythm Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing KL044, a potent small-molecule stabilizer of the core circadian clock protein Cryptochrome (CRY), for in vitro and in vivo studies of circadian rhythms. Detailed protocols for key experiments are provided, along with data presentation and visualizations to facilitate experimental design and interpretation.

Introduction to this compound

This compound is a derivative of the carbazole compound KL001, exhibiting approximately tenfold greater potency in modulating the circadian clock.[1][2] Its primary mechanism of action is the stabilization of CRY proteins (CRY1 and CRY2) by inhibiting their ubiquitin-dependent degradation.[2] This stabilization of the negative arm of the transcriptional-translational feedback loop (TTFL) of the circadian clock leads to a dose-dependent lengthening of the circadian period.[2]

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₆ClN₃O | [3] |

| Molecular Weight | 359.81 g/mol | [1] |

| pEC₅₀ | 7.32 | [1] |

| EC₅₀ | ~48 nM | Calculated from pEC₅₀ |

| Storage | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months). | [1] |

| Solubility | Soluble in DMSO. Prepare stock solutions in DMSO and dilute in cell culture medium for experiments. | Inferred from experimental protocols. |

Core Signaling Pathway of the Mammalian Circadian Clock

The mammalian circadian clock is a complex network of transcriptional and translational feedback loops. The core loop involves the heterodimeric transcription factor CLOCK:BMAL1, which drives the expression of the Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then translocate to the nucleus and inhibit the activity of CLOCK:BMAL1, thus repressing their own transcription. This compound intervenes in this pathway by stabilizing CRY proteins, thereby enhancing the repression of CLOCK:BMAL1 and lengthening the circadian period.

Caption: The core mammalian circadian clock signaling pathway and the point of intervention by this compound.

Quantitative Data of this compound's Effect on Circadian Period

This compound lengthens the period of circadian oscillations in a dose-dependent manner. The following table summarizes the observed period lengthening in U2OS cells stably expressing a Bmal1-luciferase (Bmal1-dLuc) reporter.

| This compound Concentration (µM) | Period Lengthening (hours) |

| 0.1 | ~1 |

| 0.5 | ~3 |

| 1.0 | ~7 |

| 2.7 | ~6 |

| 10.0 | ~9.5 |

Data compiled from multiple sources.[4]

Experimental Protocols

In Vitro Experimental Workflow

The general workflow for in vitro studies of this compound involves cell culture, synchronization of the cellular clocks, treatment with this compound, and continuous monitoring of circadian reporter activity.

Caption: A generalized workflow for in vitro circadian rhythm experiments using this compound.

Protocol 1: In Vitro Circadian Rhythm Assay using Luciferase Reporters

This protocol details the use of human U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc reporters to assess the effect of this compound on the circadian period.

Materials:

-

U2OS cells stably expressing Bmal1-dLuc or Per2-dLuc

-

DMEM with 10% FBS and antibiotics

-

Dexamethasone

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

Luminometer capable of continuous recording at 37°C

Procedure:

-

Cell Seeding:

-

Seed U2OS reporter cells in a 96-well plate at a density of approximately 3 x 10⁴ cells per well.[1]

-

Incubate at 37°C and 5% CO₂ until cells reach 80-90% confluency.

-

-

Synchronization:

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).

-

After the 2-hour synchronization, remove the dexamethasone-containing medium and replace it with the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

-

-

Luminescence Monitoring:

-

Immediately place the 96-well plate in a luminometer set to 37°C.

-

Record luminescence from each well every 30-60 minutes for at least 5-7 days.

-

-

Data Analysis:

-

Analyze the luminescence data using circadian analysis software (e.g., LumiCycle Analysis, BioDare2).

-

Determine the period, amplitude, and phase of the circadian rhythm for each concentration of this compound and the vehicle control.

-

Plot the change in period length as a function of this compound concentration to generate a dose-response curve.

-

Protocol 2: CRY1 Stability Assay using CRY1-Luciferase Fusion Protein

This protocol describes a method to assess the effect of this compound on the stability of CRY1 protein using a CRY1-luciferase (CRY1-LUC) fusion reporter.

Materials:

-

HEK293 or U2OS cells stably expressing a CRY1-LUC fusion protein

-

DMEM with 10% FBS and antibiotics

-

Cycloheximide (CHX)

-

This compound

-

Lysis buffer

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed CRY1-LUC expressing cells in a multi-well plate and grow to confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (DMSO) for a predetermined period (e.g., 8 hours).[1]

-

-

Inhibition of Protein Synthesis:

-

Add cycloheximide (CHX) to the culture medium to a final concentration of 20-100 µg/mL to inhibit new protein synthesis.

-

-

Time-Course Sample Collection:

-

At various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.

-

-

Luminescence Measurement:

-